molecular formula C25H48O2 B107802 Methyl cis-15-tetracosenoate CAS No. 2733-88-2

Methyl cis-15-tetracosenoate

Cat. No.: B107802
CAS No.: 2733-88-2
M. Wt: 380.6 g/mol
InChI Key: AINIZSBLAFHZCP-KHPPLWFESA-N
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Description

Nervonic acid methyl ester (C24:1n9) is a very-long-chain monounsaturated fatty acid ester derived from erucic acid (C22:1n9) and enriched in neural tissues, particularly in sphingomyelin of myelin sheaths . It plays a critical role in neurological health by enhancing myelin synthesis in human oligodendrocytes, as demonstrated by its ability to upregulate myelin basic protein, proteolipid protein, and sphingomyelin production while reducing inflammation . Its methyl ester form improves bioavailability, making it suitable for dietary supplements targeting demyelinating disorders like multiple sclerosis .

Properties

IUPAC Name

methyl (Z)-tetracos-15-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINIZSBLAFHZCP-KHPPLWFESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311780
Record name Nervonic acid methyl ester
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Molecular Weight

380.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2733-88-2
Record name Nervonic acid methyl ester
Source CAS Common Chemistry
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Record name Methyl (Z)-tetracos-15-enoate
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Record name Nervonic acid methyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (Z)-tetracos-15-enoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nervonic Acid Methyl Ester can be synthesized through the esterification of Nervonic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating Nervonic Acid and methanol with a strong acid such as sulfuric acid to form the ester. The reaction conditions include:

    Temperature: 60-70°C

    Catalyst: Sulfuric acid

    Reaction Time: 4-6 hours

Industrial Production Methods: Industrial production of Nervonic Acid Methyl Ester involves the extraction of Nervonic Acid from natural sources such as plant seed oils, followed by esterification. The process includes:

Chemical Reactions Analysis

Types of Reactions: Nervonic Acid Methyl Ester undergoes various chemical reactions, including:

    Oxidation: Nervonic Acid Methyl Ester can be oxidized to form corresponding epoxides and hydroxylated products.

    Reduction: The ester can be reduced to form the corresponding alcohol.

    Hydrolysis: Acidic or basic hydrolysis of Nervonic Acid Methyl Ester yields Nervonic Acid and methanol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Major Products:

Scientific Research Applications

Pharmaceutical Applications

1.1 Treatment of Demyelinating Diseases
Nervonic acid and its derivatives, including methyl nervonate, have been investigated for their potential therapeutic effects on demyelinating diseases such as multiple sclerosis (MS). Research indicates that these compounds can contribute to the repair and regeneration of nerve fibers, making them candidates for treating conditions characterized by myelin damage . The pharmaceutical compositions containing nervonic acid are formulated to enhance myelin repair mechanisms, which are crucial in managing MS and similar disorders .

1.2 Neuroprotective Effects
Studies have shown that nervonic acid methyl ester may have neuroprotective properties by promoting the synthesis of sphingolipids in neuronal tissues. These lipids are essential components of myelin sheaths, contributing to the integrity and function of the nervous system . Supplementation with nervonic acid has been associated with improved outcomes in neurological disorders, highlighting its role as a potential therapeutic agent in neurodegenerative diseases .

Nutritional Applications

2.1 Infant Nutrition
Nervonic acid is naturally present in human milk and is vital for infant brain development. Its supplementation in infant formulas may support neurological growth and cognitive function during critical developmental stages . The incorporation of nervonic acid methyl ester into dietary formulations can enhance the nutritional profile of products aimed at infants and young children.

2.2 Dietary Supplements
As an essential fatty acid, nervonic acid methyl ester is being explored as a dietary supplement for adults to support cognitive health and potentially mitigate risks associated with psychiatric disorders . Research indicates a correlation between low levels of nervonic acid and increased susceptibility to mental health issues, suggesting that supplementation could offer protective benefits .

Biochemical Research Applications

3.1 Fatty Acid Analysis
Nervonic acid methyl ester serves as a standard in fatty acid analysis using gas chromatography-mass spectrometry (GC-MS). Its presence in various biological samples aids in understanding lipid metabolism and fatty acid profiles in different organisms . This application is particularly relevant in studies examining the fatty acid composition of human milk and other biological matrices .

3.2 Production Studies
Research into the microbial production of nervonic acid has identified specific strains capable of synthesizing high yields of this fatty acid. For example, Mortierella capitata has been studied for its ability to produce nervonic acid under controlled fermentation conditions, offering insights into sustainable production methods for this valuable compound . These findings have implications for industrial applications where large-scale production of fatty acids is required.

Case Studies and Research Findings

Study Focus Area Findings
US5194448APharmaceutical CompositionDemonstrated effectiveness of nervonic acid in treating demyelinating diseases like MS .
Frontiers Review (2021)Nervonic Acid ProductionDiscussed the role of nervonic acid in nerve repair and its presence in maternal milk .
Mortierella capitata StudyMicrobial ProductionIdentified high-yield production methods for nervonic acid using specific fungal strains .

Mechanism of Action

Nervonic Acid Methyl Ester exerts its effects by incorporating into the myelin sheath of nerve fibers, promoting the repair and regeneration of nerve tissues. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are essential components of the myelin sheath. The molecular targets include sphingomyelin and other sphingolipids in the nervous system .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and functional differences between nervonic acid methyl ester and related compounds:

Compound Name Systematic Name Chain Length Saturation Biological Role Abundance in Sources
Nervonic acid methyl ester C24:1n9 24 Monounsaturated Myelin synthesis, anti-inflammatory effects Low in plasma; enriched in neural tissues
Erucic acid methyl ester C22:1n9 22 Monounsaturated Energy metabolism, industrial biodiesel production Rapeseed oil, mustard oil
Lignoceric acid methyl ester C24:0 24 Saturated Sphingolipid component, structural role in membranes Plant oils (e.g., peanut oil)
Linoleic acid methyl ester C18:2n6c 18 Polyunsaturated Prostaglandin precursor, anti-inflammatory properties High in sunflower, safflower oils
Oleic acid methyl ester C18:1n9c 18 Monounsaturated Energy storage, membrane fluidity regulation Abundant in olive oil, animal fats

Key Research Findings

Binding Selectivity: Nervonic acid methyl ester (C24:1n9) exhibits preferential binding to polyaromatic molecular tubes over its saturated analog, lignoceric acid methyl ester (C24:0), due to its monounsaturated double bond. This property is exploited in separation technologies .

Neurological Applications: Unlike other esters, nervonic acid methyl ester uniquely enhances oligodendrocyte maturation and myelin synthesis, as shown in human cell studies . In contrast, linoleic and oleic acid methyl esters primarily serve metabolic and structural roles .

Abundance and Detection: Nervonic acid methyl ester is less abundant in most natural sources compared to shorter-chain esters like linoleic or oleic acids. For example, in Berberis spp., α-linolenic (C18:3) and linoleic (C18:2) acids dominate, while nervonic acid is a minor component . Its quantification in plasma is challenging due to co-elution with docosahexaenoic acid (DHA) in gas chromatography .

Industrial and Therapeutic Uses: While nervonic acid methyl ester is explored for neurological therapies, erucic and linoleic acid methyl esters are widely used in biodiesel production due to their higher abundance and lower cost .

Chemical and Physical Properties

  • Solubility and Separation : Nervonic acid methyl ester’s long chain and unsaturation necessitate specialized separation techniques, such as molecular distillation and urea inclusion, to isolate it from plant oils (e.g., Acer truncatum seed oil) .
  • Stability: The monounsaturated structure of nervonic acid methyl ester makes it less prone to oxidation compared to polyunsaturated esters like linoleic acid, enhancing its shelf-life in formulations .

Biological Activity

Nervonic acid methyl ester (also known as methyl nervonate) is a very long-chain monounsaturated fatty acid (C24:1 Δ15) that has garnered significant attention for its biological activities, particularly in relation to neurological health. This article delves into the biological activity of nervonic acid methyl ester, exploring its role in brain function, potential therapeutic applications, and findings from recent studies.

Overview of Nervonic Acid Methyl Ester

Nervonic acid is primarily found in the myelin sheath and white matter of the human brain, playing a crucial role in the development and maintenance of neuronal structures. Its methyl ester form, nervonic acid methyl ester, retains many of the bioactive properties of the parent compound.

Biological Functions

  • Neurological Health :
    • Nervonic acid is essential for the formation and maintenance of myelin sheaths around nerve fibers, which is vital for proper nerve signal transmission. Studies have indicated that higher levels of nervonic acid are associated with improved cognitive function and a lower risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
    • It has been shown to promote nerve repair and regeneration, particularly after injuries to the nervous system .
  • Antibacterial Properties :
    • Research has demonstrated that nervonic acid methyl ester exhibits antibacterial activity, particularly against Gram-negative bacteria. In vitro studies revealed a narrow spectrum of antibacterial effects, indicating its potential use as a natural antimicrobial agent .
  • Therapeutic Potential :
    • The compound has been identified as having therapeutic potential for treating demyelinating disorders, with supplementation showing effectiveness in alleviating symptoms associated with conditions like multiple sclerosis .
    • It also functions as a non-competitive inhibitor of HIV-1 reverse transcriptase, suggesting potential applications in antiviral therapies .

Case Studies and Experimental Data

A variety of studies have explored the biological activity of nervonic acid methyl ester:

  • Production Enhancement : A recent study utilized metabolic engineering in Yarrowia lipolytica to enhance the production of nervonic acid. This approach led to a significant increase in lipid production and highlighted the potential for cost-effective synthesis of nervonic acid and its derivatives for pharmaceutical applications .
  • Antibacterial Activity Assessment : In an investigation into the bioactive constituents of Petroselinum crispum (parsley), nervonic acid methyl ester was identified as a major component. The study employed GC-MS analysis to confirm its presence and assessed its antibacterial properties, revealing stronger effects against Gram-negative bacteria compared to Gram-positive strains .

Data Table: Summary of Biological Activities

Biological Activity Description Reference
Neurological HealthEssential for myelin sheath formation; linked to cognitive function and neuroprotection
Antibacterial PropertiesExhibits activity against Gram-negative bacteria; potential natural antimicrobial
Therapeutic ApplicationsEffective in treating demyelinating disorders; inhibits HIV-1 reverse transcriptase

Q & A

Q. How can biosynthesis pathways inform engineered production of NAME?

  • Key Enzymes : Elongases (ELOVL1/3) and desaturases (FADS2) are critical for nervonic acid synthesis in M. oleifera .
  • Metabolic Engineering : Overexpress ELOVL3 in yeast (e.g., Yarrowia lipolytica) to extend C18:1 to C24:1 chains, followed by in vitro esterification .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl cis-15-tetracosenoate
Reactant of Route 2
Methyl cis-15-tetracosenoate

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